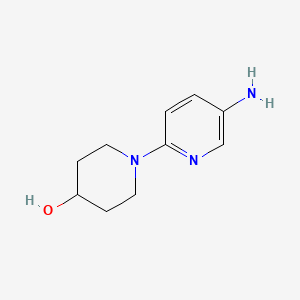

1-(5-Aminopyridin-2-yl)piperidin-4-ol

描述

The Significance of Piperidine (B6355638) and Pyridine (B92270) Hybrid Scaffolds in Medicinal Chemistry and Drug Discovery

Hybrid molecules that incorporate both piperidine and pyridine scaffolds are of significant interest in medicinal chemistry. These structural motifs are prevalent in a wide array of FDA-approved drugs and biologically active natural products. The combination of these two heterocyclic systems can lead to compounds with unique three-dimensional structures and electronic properties, which in turn can result in novel interactions with biological targets. This approach offers the potential to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

The therapeutic importance of piperidine and pyridine derivatives has been recognized for over a century. The piperidine ring is a fundamental component of numerous alkaloids, such as piperine, which is responsible for the pungency of black pepper. In the realm of synthetic drugs, piperidine derivatives have been developed as analgesics, antipsychotics, and antihistamines.

The journey of pyridine in medicinal chemistry began with the isolation of nicotinic acid (a pyridine derivative) in the late 19th century and the subsequent discovery of its role as a vitamin (niacin). Since then, the pyridine scaffold has been incorporated into a multitude of drugs, including the anti-tuberculosis agent isoniazid and the proton-pump inhibitor omeprazole. The historical success of both piperidine and pyridine derivatives provides a strong foundation for the continued exploration of their hybrid structures in drug discovery.

The rationale for designing and synthesizing novel heterocyclic hybrids such as 1-(5-Aminopyridin-2-yl)piperidin-4-ol is multifaceted. By combining the structural features of piperidine and pyridine, medicinal chemists aim to:

Explore new chemical space: The fusion of these two pharmacophores can lead to the discovery of compounds with novel biological activities.

Enhance binding affinity and selectivity: The specific arrangement of functional groups on the hybrid scaffold can facilitate more precise interactions with target proteins.

Improve drug-like properties: The physicochemical properties of the hybrid molecule, such as solubility and membrane permeability, can be fine-tuned to optimize its pharmacokinetic profile.

Overcome drug resistance: Novel hybrid compounds may be effective against biological targets that have developed resistance to existing therapies.

The investigation of this compound is therefore a logical progression in the field of medicinal chemistry, driven by the potential to create new and improved therapeutic agents.

Chemical Classification and Structural Features of this compound

This compound is classified as a heterocyclic compound, specifically a hybrid of a piperidine and a pyridine ring. Its chemical structure is characterized by the attachment of a 5-aminopyridine moiety to the nitrogen atom of a piperidin-4-ol ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 476342-37-7 |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.24 g/mol |

| SMILES | NC1=CC=C(N=C1)N1CCC(O)CC1 |

| InChI Key | JFSQCTGGZLCLFF-UHFFFAOYSA-N |

The 5-aminopyridine moiety is an aromatic heterocyclic system. The presence of the amino group at the 5-position and the linkage to the piperidine ring at the 2-position create a specific electronic distribution within the pyridine ring. The amino group is an electron-donating group, which can influence the reactivity and binding properties of the pyridine ring. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a common feature in drug-receptor interactions. Aminopyridines are known to interact with various enzymes and receptors, and this moiety is a critical contributor to the potential pharmacological profile of the hybrid molecule.

The hydroxyl (-OH) group at the 4-position of the piperidine ring plays a crucial role in defining the physicochemical properties and potential biological activity of this compound. This functional group can:

Act as a hydrogen bond donor and acceptor: The hydroxyl group can form hydrogen bonds with biological targets, which can significantly contribute to binding affinity.

Increase hydrophilicity: The presence of the hydroxyl group increases the polarity of the molecule, which can improve its aqueous solubility and influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Provide a site for further modification: The hydroxyl group can be chemically modified to create derivatives with altered properties, a common strategy in lead optimization.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isoniazid |

| Nicotinic acid |

| Omeprazole |

Research Objectives and Scope for this compound

The scientific investigation into this compound and its derivatives is driven by several key objectives aimed at unlocking its full potential in medicinal chemistry. These objectives guide the systematic exploration of its chemical synthesis, biological activity, and therapeutic relevance.

A primary research focus is the development of efficient and versatile synthetic routes to access this compound and its analogues. Modern synthetic chemistry aims to create these complex molecules through methods that are high-yielding, cost-effective, and environmentally benign. Key strategies that have been explored for the synthesis of related aminopyridine and piperidine structures include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules like 2-aminopyridine (B139424) derivatives in a single step from three or more starting materials, offering a rapid and efficient pathway to a variety of substituted compounds. nih.gov

Catalytic Hydrogenation: The reduction of substituted pyridines is a fundamental and widely used method for synthesizing the piperidine core. nih.gov Catalysts based on rhodium, palladium, and other metals are often employed, with reaction conditions being fine-tuned to control selectivity and yield. nih.govmdpi.com

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Sonogashira or Glaser couplings are utilized to functionalize the pyridine ring before or after the formation of the piperidine structure, enabling the synthesis of diverse derivatives. nih.gov

Cyclization Strategies: Intramolecular cyclization reactions, sometimes initiated by radical species or catalyzed by transition metals like gold(I), are employed to construct the piperidine ring from acyclic precursors. nih.gov

Strecker-type Condensation: This classic method can be used to build key intermediates for complex piperidines, involving the reaction of a piperidone with an amine and a cyanide source. researchgate.net

These methodologies provide a robust toolkit for chemists to generate libraries of aminopyridyl piperidinol derivatives, which are essential for subsequent biological evaluation.

| Synthetic Strategy | Description | Key Features | Reference |

| Multicomponent Reactions | One-pot reactions combining three or more reactants to form a complex product. | High efficiency, atom economy, rapid access to diverse structures. | nih.gov |

| Catalytic Hydrogenation | Reduction of the pyridine ring to a piperidine ring using a catalyst and hydrogen gas. | Fundamental method, various catalysts (Pd, Rh) available, can be stereoselective. | nih.govmdpi.com |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst. | Versatile for functionalizing the aromatic pyridine ring. | nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. | Can create complex polycyclic systems. | nih.gov |

| Strecker Condensation | Synthesis of α-amino nitriles from ketones, amines, and cyanide. | Useful for creating key substituted piperidine intermediates. | researchgate.net |

Understanding the relationship between the molecular structure of a compound and its biological activity is a cornerstone of drug discovery. For aminopyridyl piperidinol derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Research in this area focuses on systematically modifying different parts of the this compound scaffold and assessing the impact on a specific biological target. Key areas of modification and investigation include:

Substitution on the Piperidine Ring: The hydroxyl group at the 4-position of the piperidine is a key site for modification. It can be converted to ethers or esters, or its stereochemistry can be altered to probe interactions with target proteins. nih.gov The placement of other substituents on the piperidine ring, such as alkyl or aryl groups, can significantly influence activity and selectivity. For example, the relative stereochemistry of substituents on the piperidine ring can drastically alter biological effects, with cis-isomers sometimes being significantly more active than their trans-counterparts. whiterose.ac.uk

Substitution on the Aminopyridine Ring: The amino group and the aromatic ring itself can be functionalized. Acylation or alkylation of the amino group, or the introduction of substituents onto the pyridine ring, can modulate the electronic properties and steric profile of the molecule, thereby affecting target binding.

Lipophilicity and Physicochemical Properties: A significant challenge in developing drug candidates is optimizing properties like lipophilicity (cLogP) to ensure good solubility, absorption, and metabolic stability. SAR studies aim to find a balance between high potency and favorable drug-like properties by making targeted structural changes. nih.gov

The aminopyridyl piperidinol scaffold is being investigated for its potential to treat a wide range of human diseases. The unique combination of the aminopyridine and piperidine moieties allows these molecules to interact with a variety of biological targets, leading to diverse pharmacological activities. Promising therapeutic areas include:

Neurodegenerative Diseases: Derivatives have been explored as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov Other related structures have been designed as dopamine (B1211576) D2/D3 agonists for potential use in Parkinson's disease. nih.gov

Infectious Diseases: The piperidine scaffold has been used to develop potent inhibitors of enzymes essential for the survival of pathogens, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Additionally, some aminopyridine derivatives have demonstrated direct antibacterial activity. nih.gov

Pain Management: The piperidine core is famously present in potent analgesics like fentanyl. Research continues to explore new piperidine-based compounds as potentially safer and more effective pain management agents. researchgate.netresearchgate.net

Oncology and Inflammation: Aminopyridines are found in several targeted cancer therapies, such as tyrosine kinase inhibitors. rsc.org The broader class of piperidine-containing compounds has also shown potential as γ-secretase inhibitors, which have relevance in both cancer and Alzheimer's disease. whiterose.ac.uk

The exploration of these and other therapeutic avenues is a dynamic area of research, driven by the need for new medicines to address unmet medical needs.

| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference |

| Neurodegenerative Diseases | BACE1 Inhibition | Alzheimer's Disease | nih.gov |

| Neurodegenerative Diseases | Dopamine D2/D3 Agonism | Parkinson's Disease | nih.gov |

| Infectious Diseases | MenA Inhibition | Tuberculosis | nih.gov |

| Infectious Diseases | General Antibacterial Activity | Bacterial Infections | nih.gov |

| Pain Management | Opioid Receptor Modulation | Analgesia | researchgate.netresearchgate.net |

| Oncology | Tyrosine Kinase Inhibition | Cancer | rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-aminopyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSQCTGGZLCLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588406 | |

| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476342-37-7 | |

| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Methodological Advancements for 1 5 Aminopyridin 2 Yl Piperidin 4 Ol

Detailed Synthetic Routes and Reaction Mechanisms

The assembly of 1-(5-Aminopyridin-2-yl)piperidin-4-ol is typically achieved through a convergent synthesis, where the piperidine (B6355638) and pyridine (B92270) fragments are synthesized or modified separately before being joined. A common and logical approach involves the coupling of a pre-formed piperidin-4-ol ring with an appropriately functionalized pyridine derivative, such as 2-halo-5-nitropyridine, followed by the reduction of the nitro group to the target amine.

Strategies for Constructing the Piperidine Ring with Pyridine Substitution

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products. researchgate.net Its synthesis has been extensively studied, leading to a variety of robust methods. When considering the synthesis of this compound, the key challenge lies in establishing the C-N bond between the pyridine C2 position and the piperidine nitrogen.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for coupling an amine with an electron-deficient aromatic or heteroaromatic ring. In the context of synthesizing the target compound, this involves the reaction of piperidin-4-ol with a pyridine ring bearing a good leaving group (e.g., a halogen) at the C2 position and an electron-withdrawing group, such as a nitro group, at the C5 position.

The reaction of 4-hydroxypiperidine (B117109) with 2-chloro-5-nitropyridine (B43025) proceeds via an SNAr mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. The presence of the C5-nitro group is crucial as it activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to neutralize the generated acid. A similar reaction has been reported for the synthesis of 1-(5-Bromo-2-pyrimidinyl)-4-piperidinol, where 4-hydroxypiperidine was refluxed with 5-bromo-2-chloropyrimidine (B32469) and a base in acetonitrile, achieving a high yield. chemicalbook.com

Table 1: Example of Nucleophilic Substitution for N-Aryl Piperidine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product | Yield |

|---|

This table presents data for a closely related pyrimidine (B1678525) analogue to illustrate the reaction's effectiveness.

Reductive amination is a versatile and widely used method for forming C-N bonds, often employed in the synthesis of secondary and tertiary amines from carbonyl compounds. organic-chemistry.org While not a direct method for coupling the pyridine and piperidine rings for this specific target, it represents a fundamental strategy for constructing substituted piperidines from acyclic precursors or functionalizing existing piperidone scaffolds. chim.itresearchgate.net

One approach, known as double reductive amination, utilizes dicarbonyl compounds to construct the piperidine skeleton in a single step. chim.it More relevant to functionalized piperidines is the reductive amination of a protected piperidone, such as N-Boc-4-piperidone, with a desired amine. researchgate.net For instance, reacting N-Boc-4-piperidone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield a 4-amino-piperidine derivative. This intermediate could subsequently undergo N-arylation with a suitable pyridine derivative. This multi-step approach offers flexibility in introducing diverse substituents.

Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of cyclic systems, including piperidines. nih.gov These methods involve forming the ring from a linear precursor containing both the nucleophilic nitrogen and an electrophilic carbon center. While perhaps overly complex for the direct synthesis of this compound, these strategies are central to modern heterocyclic chemistry.

Examples of such strategies include:

Intramolecular aza-Michael reactions: This involves the cyclization of a substrate containing an amine and an α,β-unsaturated carbonyl moiety to form the piperidine ring. nih.gov

Radical-mediated cyclization: Radical reactions can initiate the cyclization of suitably designed linear amino-alkenes to form the piperidine structure. nih.gov

Acid-catalyzed cyclization: Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular cyclization of unsaturated acetals, yielding functionalized chiral piperidines. umich.edu

These methods are particularly valuable for creating highly substituted or stereochemically complex piperidine cores that can be further elaborated. umich.eduacs.org

Introduction and Functionalization of the 5-Aminopyridin-2-yl Moiety

The 5-aminopyridin-2-yl moiety presents two key synthetic challenges: installing the amine at the C5 position and attaching the pyridine ring to the piperidine nitrogen. A common and efficient strategy addresses both challenges by using a precursor with a group at the C5 position that can be readily converted to an amine. The nitro group (-NO₂) is an ideal precursor for this purpose, as it is strongly electron-withdrawing (activating the ring for nucleophilic substitution) and can be selectively reduced to an amino group (-NH₂) in a subsequent step.

The synthetic sequence would therefore be:

Coupling of piperidin-4-ol with 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine (B18158).

Reduction of the resulting 1-(5-nitropyridin-2-yl)piperidin-4-ol (B186813) to this compound.

This reduction is typically achieved under mild conditions using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic media.

The formation of the C-N bond between the pyridine and piperidine rings is the pivotal step in the synthesis. Beyond the SNAr reaction discussed previously, transition metal-catalyzed cross-coupling reactions offer powerful alternatives, particularly for less activated pyridine systems.

The Goldberg reaction , a copper-catalyzed N-arylation, is well-suited for coupling aryl halides with amides and can be adapted for amines. A modern protocol might involve reacting 2-bromopyridine (B144113) with an amine in the presence of a copper(I) catalyst and a suitable ligand, such as 1,10-phenanthroline. nih.gov This method provides an efficient route to N-substituted 2-aminopyridines. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of aryl halides or triflates with amines. The synthesis of the target molecule could be envisioned by coupling 2-bromo-5-aminopyridine (with the amine protected if necessary) with piperidin-4-ol using a palladium catalyst, a phosphine (B1218219) ligand, and a base. These transition metal-catalyzed methods are known for their broad substrate scope and functional group tolerance. rsc.orgresearchgate.net

Table 2: Key Coupling Strategies for C(pyridine)-N(piperidine) Bond Formation

| Reaction Name | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated (e.g., K₂CO₃, DIPEA) | 2-Halo-5-nitropyridine + Piperidin-4-ol | Requires electron-withdrawing group on pyridine ring; often proceeds without a metal catalyst. |

| Goldberg Reaction | Copper(I) salt (e.g., CuI) + Ligand (e.g., 1,10-phenanthroline) | 2-Bromopyridine derivative + Piperidin-4-ol | A classic copper-catalyzed method for N-arylation. |

Amination Strategies for Pyridine Ring Systems

The introduction of an amino group onto a pyridine ring is a critical transformation in the synthesis of this compound. Various methodologies exist for this purpose, each with distinct advantages concerning regioselectivity and substrate scope.

One of the most established methods for direct amination is the Chichibabin reaction, which typically involves reacting a pyridine with sodium amide to introduce an amino group, usually at the 2- or 6-position. However, for achieving 5-amino substitution, a more common and controlled approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. A plausible synthetic route would start with a pyridine ring bearing a leaving group, such as a halogen, at the 2-position and an electron-withdrawing group, like a nitro group, at the 5-position. The nitro group activates the ring for nucleophilic attack and can be subsequently reduced to the desired amine.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become powerful tools for C-N bond formation. researchgate.net These reactions utilize palladium or copper catalysts to couple a halo-pyridine with an amine source, such as ammonia (B1221849) or a protected amine equivalent. researchgate.net For instance, 2-bromo-5-nitropyridine could be coupled with piperidin-4-ol, followed by reduction of the nitro group. Copper-catalyzed amination systems, which can utilize aqueous ammonia under relatively mild conditions, offer an efficient alternative for synthesizing various aminopyridines. researchgate.net

More recent strategies focus on the direct C-H amination of pyridine rings. One innovative approach involves converting pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to form iminophosphoranes. nih.gov These intermediates are versatile precursors to primary amines. This method offers excellent regioselectivity, typically favoring the 4-position, but can be directed to the 2-position if the 4-position is blocked. nih.gov

Table 1: Comparison of Selected Pyridine Amination Strategies

| Strategy | Reagents/Catalysts | Position Selectivity | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| SNAr of Halopyridines | Nucleophilic amine, Base | Dictated by leaving group and activating groups | Well-established, predictable regioselectivity | Requires pre-functionalized pyridines |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, Ligand, Base, Amine source | Dictated by leaving group position | Broad substrate scope, good functional group tolerance | Catalyst cost and removal, ligand sensitivity |

| Phosphonium Salt Method | Triphenylphosphine, Ni catalyst, then NaN3 | Primarily 4-position, or 2-position if 4 is blocked nih.gov | C-H functionalization, high regioselectivity nih.gov | Multi-step process, use of azide reagents |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, the piperidinol scaffold is a common motif in many chiral pharmaceuticals where substitution at other positions of the piperidine ring creates stereocenters. aalto.fi Therefore, the development of stereoselective syntheses and chiral resolution techniques for piperidine derivatives is highly relevant.

Stereoselective synthesis can be achieved through various methods, including asymmetric hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors using chiral catalysts. nih.gov For example, rhodium(I) complexes with chiral bisphosphorus ligands have been employed for the enantioselective hydrogenation of unsaturated piperidinones, which can then be converted to chiral piperidines. mdpi.com A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase in a one-pot cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines, offering precise stereochemical control. nih.gov

Chiral resolution is an alternative strategy to separate enantiomers from a racemic mixture. Classical resolution involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization. google.com More advanced techniques include kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme. whiterose.ac.uk For instance, the base n-BuLi paired with the chiral ligand sparteine (B1682161) can be used for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, providing access to enantioenriched functionalizable piperidine fragments. whiterose.ac.uk

Catalytic Systems and Reaction Optimization for Enhanced Yield and Purity

The efficiency of the synthesis of this compound heavily relies on the choice of catalytic systems and the meticulous optimization of reaction parameters to maximize yield and purity.

Homogeneous and Heterogeneous Catalysis in the Synthesis of this compound

Both homogeneous and heterogeneous catalysts play crucial roles in the key transformations required for synthesizing the target molecule.

Homogeneous catalysis is paramount in cross-coupling reactions that form the C-N bond between the pyridine and piperidine rings. As mentioned, palladium complexes are widely used in Buchwald-Hartwig aminations. These catalysts, soluble in the reaction medium, offer high activity and selectivity under mild conditions. nih.gov Organocatalysis, another form of homogeneous catalysis, has also emerged as a powerful tool. For example, Lewis acid-promoted benzylation of aminopyridines can yield site-selective organocatalysts, highlighting the potential for metal-free catalytic approaches in related syntheses. chemrxiv.org

Heterogeneous catalysis is particularly advantageous for its ease of separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. rsc.org This is especially relevant for large-scale production. The synthesis of the piperidine-4-ol precursor can involve the hydrogenation of a corresponding pyridinone or pyridine derivative, a reaction typically performed using heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. mdpi.com Recently, novel catalysts such as a Ru₁CoNP surface single-atom alloy have been developed for the synthesis of piperidines from biomass-derived furfural, demonstrating the ongoing innovation in heterogeneous catalyst design. nih.gov

Table 2: Examples of Catalytic Systems in Relevant Syntheses

Continuous Flow Reactor Applications for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. springernature.comnih.gov The synthesis of this compound, which may involve energetic reactions like nitration or high-pressure hydrogenations, is an ideal candidate for flow reactor applications.

Optimization of Reaction Conditions (Temperature, Solvent, Reagents)

Systematic optimization of reaction conditions is crucial for maximizing product yield and minimizing the formation of impurities. Key parameters to consider include temperature, solvent, and the choice and stoichiometry of reagents and catalysts.

For a typical SNAr or cross-coupling reaction to form the central C-N bond, a screening process is often employed. Different solvents (e.g., toluene, dioxane, DMF, DMSO), bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and catalyst/ligand combinations would be evaluated. The reaction temperature is also a critical variable; while higher temperatures can increase reaction rates, they may also lead to degradation or side reactions.

An example of an optimization study for a related coupling reaction is shown below. The data illustrates how varying parameters can significantly impact the reaction outcome.

Table 3: Hypothetical Optimization of a Key Coupling Step

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 80 | 45 |

| 2 | Toluene | Cs₂CO₃ | 80 | 65 |

| 3 | Dioxane | Cs₂CO₃ | 80 | 72 |

| 4 | Dioxane | Cs₂CO₃ | 100 | 91 |

| 5 | Dioxane | NaOtBu | 100 | 88 |

| 6 | DMF | Cs₂CO₃ | 100 | 75 (with side products) |

This table represents a hypothetical optimization based on common findings in similar chemical reactions to illustrate the process.

This systematic approach allows for the identification of the optimal conditions that provide the desired product in high yield and purity, which is essential for efficient and cost-effective manufacturing. researchgate.netresearchgate.net

Purification Protocols and Characterization Techniques

Following the synthesis, rigorous purification and characterization are required to ensure the identity and purity of this compound.

Purification Protocols: The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization: If the final product is a stable solid, crystallization is often the most effective method for achieving high purity on a large scale. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography: For laboratory-scale synthesis or for separating compounds with similar polarities, silica (B1680970) gel column chromatography is commonly used. A solvent system is chosen to allow the desired product to elute from the column separately from byproducts and unreacted starting materials.

Acid-Base Extraction: Given the presence of basic amino groups, acid-base extraction is a useful technique. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates and extracts the basic compound into the aqueous layer. Impurities remain in the organic layer. The pH of the aqueous layer is then adjusted with a base to deprotonate the product, which can then be extracted back into an organic solvent.

Characterization Techniques: Once purified, the structure and purity of the compound must be confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. By comparing the retention time of the main peak to that of a reference standard and integrating the peak areas, the purity can be accurately quantified.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as O-H (alcohol), N-H (amine), and C-N bonds within the molecule.

Chromatographic Methods (Column, HPLC) for Isolation and Purity Assessment

The isolation and purification of this compound from a crude reaction mixture, as well as the definitive assessment of its purity, heavily rely on chromatographic techniques. Column chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable tools in this regard.

Column Chromatography serves as a primary method for the purification of multi-gram quantities of the target compound. The process involves the separation of components in a mixture based on their differential adsorption to a stationary phase, typically silica gel. A solvent system, or mobile phase, is carefully selected to elute the compounds from the column at different rates. For piperidine derivatives, a common approach involves the use of a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. For instance, a crude mixture can be loaded onto a silica gel column and eluted with a solvent gradient of ethyl acetate (B1210297) in hexane. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both the final purity assessment and for the purification of smaller quantities of material with high resolution. Analytical HPLC is employed to determine the purity of the final compound, often expressed as a percentage of the total peak area in the chromatogram. For aminopyridine and piperidine derivatives, reversed-phase HPLC is a common method. This technique utilizes a non-polar stationary phase (such as C18) and a polar mobile phase.

A typical HPLC method for purity assessment of a compound related to this compound might involve the conditions outlined in the table below. The retention time of the main peak would be indicative of the compound's identity under those specific conditions, while the presence of other peaks would signify impurities.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic and Spectrometric Characterization (NMR, MS, IR)

Once purified, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound in solution. Both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the protons of the piperidine ring, the hydroxyl proton, and the amine protons. The coupling patterns between adjacent protons would be crucial in confirming the substitution pattern of the rings.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

The following table provides predicted ¹H NMR chemical shifts for the core structures of 2-aminopyridine (B139424) and piperidine, which are components of the target molecule.

| Structure | Proton | Predicted Chemical Shift (ppm) |

| 2-Aminopyridine | H-3 | ~6.4 |

| H-4 | ~7.3 | |

| H-5 | ~6.6 | |

| H-6 | ~8.0 | |

| -NH₂ | ~4.5 (broad) | |

| Piperidine | H-2, H-6 (axial & equatorial) | ~2.8 |

| H-3, H-5 (axial & equatorial) | ~1.6 | |

| H-4 (axial & equatorial) | ~1.5 |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₀H₁₅N₃O), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches of the aromatic and aliphatic portions, and C-N and C-O stretching vibrations.

Crystallographic Analysis (X-ray Diffraction) of Related Structures

For a molecule like this compound, a single crystal X-ray diffraction study would reveal:

The bond lengths and angles of the entire molecule.

The conformation of the piperidine ring (typically a chair conformation).

The planarity of the pyridine ring.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of the molecules in the crystal lattice.

The table below presents crystallographic data for a related piperidinone compound, illustrating the type of information obtained from such an analysis.

| Parameter | 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.877(4) |

| b (Å) | 5.893(6) |

| c (Å) | 18.984(3) |

| β (°) | 122.298(3) |

| Volume (ų) | 1406.86 |

| Z | 4 |

This data provides the dimensions of the unit cell, the fundamental repeating unit of the crystal, and the number of molecules within it. Such information is invaluable for understanding the solid-state properties of a compound.

Advanced Computational and Theoretical Studies on 1 5 Aminopyridin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. These methods provide insights into the molecular structure, stability, and regions susceptible to chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a compound like 1-(5-Aminopyridin-2-yl)piperidin-4-ol, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves calculating the molecule's energy at various atomic arrangements to find the lowest energy state. The resulting data on bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's spatial configuration. The electronic properties predicted by DFT help in identifying the most stable and reactive structures, which is essential for understanding potential biological applications. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

For this compound, FMO analysis would identify the electron-rich and electron-poor regions, thereby predicting its reactivity in potential chemical or biological interactions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energy Parameters (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.)

| Parameter | Typical Value (eV) | Implication |

|---|---|---|

| EHOMO (Energy of HOMO) | -5.0 to -7.0 | Electron-donating ability |

| ELUMO (Energy of LUMO) | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.0 to 5.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and relative polarity on the surface of a molecule. researchgate.net It is valuable for predicting how a molecule will interact with its environment, particularly in biological recognition and hydrogen bonding. researchgate.net The MEP map uses a color scale to represent electrostatic potential:

Red: Indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are favorable sites for nucleophilic attack.

Green: Represents neutral or regions of intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the oxygen of the hydroxyl group, highlighting them as potential hydrogen bond acceptors. The hydrogen of the amino and hydroxyl groups would likely show positive potential, indicating their role as hydrogen bond donors.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Ligand-Protein Binding Mechanisms and Affinity Predictions

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein. d-nb.info The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. For this compound, docking studies would involve:

Preparation: Obtaining the 3D structures of the ligand (optimized via DFT) and potential protein targets.

Docking Simulation: Using software to fit the ligand into the active site of the target.

Analysis: Evaluating the binding poses and scores to predict the strength of the interaction. This analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds, that stabilize the ligand-protein complex. researchgate.net

Identification of Potential Biological Targets (Enzymes, Receptors, Ion Channels)

In silico tools can predict potential biological targets for a novel compound by comparing its structure to libraries of known active molecules. Web-based platforms like SwissTargetPrediction are used to identify the most likely protein targets based on the principle of chemical similarity. clinmedkaz.org For piperidine (B6355638) derivatives, a wide range of potential targets has been identified, including enzymes, G-protein coupled receptors, and ion channels. clinmedkaz.org Studies on similar aminopyridine and piperazine (B1678402) structures have identified targets such as the TRPV1 vanilloid receptor, an ion channel involved in pain sensation. nih.gov A comprehensive in silico analysis for this compound would generate a list of probable targets, which could guide further experimental validation.

In Silico Prediction of Biological Activity and ADMET Properties

Computational screening methods provide valuable insights into the potential therapeutic applications and liabilities of a molecule before it is synthesized or tested in a laboratory. These predictions are based on the chemical structure of the compound and its similarity to molecules with known biological and pharmacokinetic profiles.

Pharmacological Activity Spectra Prediction (e.g., PASS online tool)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a drug-like molecule based on its structural formula. The prediction is presented as a list of potential activities, with each activity assigned a probability value, Pa (probability to be active) and Pi (probability to be inactive).

While specific PASS analysis data for this compound is not extensively available in the public domain, computational tools can be utilized to generate a predicted activity spectrum. Based on its structural motifs, which include an aminopyridine and a piperidinol group, a hypothetical PASS prediction could suggest a range of activities. For illustrative purposes, a potential, though not experimentally verified, PASS prediction might include activities such as:

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Kinase Inhibitor | > 0.5 | < 0.1 |

| GPCR Ligand | > 0.4 | < 0.2 |

| Ion Channel Blocker | > 0.3 | < 0.3 |

| Antineoplastic | > 0.3 | < 0.4 |

| Anti-inflammatory | > 0.2 | < 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published PASS predictions for this compound are not currently available.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

ADMET prediction is a critical component of the early drug discovery process, helping to identify potential pharmacokinetic and safety issues. Various computational models are used to estimate these properties based on the physicochemical characteristics of the molecule.

The predicted ADMET profile for this compound, based on its chemical structure, suggests a generally favorable profile for a potential drug candidate. Key predicted parameters are summarized below:

| ADMET Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux from cells, which can enhance bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | May have potential for central nervous system activity. |

| Plasma Protein Binding | Moderate to High | The extent of binding will influence the free fraction of the compound available for therapeutic effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | Unlikely | Lower risk of interactions with drugs metabolized by the most common CYP450 isoform. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Suggests potential for renal excretion. |

| Toxicity | ||

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| Hepatotoxicity | Low Risk | Reduced potential for liver damage. |

Note: The data presented in this table is derived from general computational models and should be considered as predictive. Experimental verification is necessary to confirm these findings.

Biological and Pharmacological Investigations of 1 5 Aminopyridin 2 Yl Piperidin 4 Ol and Its Derivatives

In Vitro Biological Activity Assessment

The in vitro evaluation of compounds structurally related to 1-(5-Aminopyridin-2-yl)piperidin-4-ol has revealed a range of biological activities, primarily in the areas of enzyme inhibition and cellular responses related to cancer.

Enzyme inhibition and receptor binding assays are crucial first steps in characterizing the pharmacological profile of a compound. For derivatives of the aminopyridine and piperidine (B6355638) scaffolds, these studies have pointed towards potential interactions with kinases and neurotransmitter transporters.

The aminopyridine and piperidine cores are prevalent in a variety of kinase inhibitors. While direct data for this compound is not available, related structures have shown significant activity.

Derivatives of 2-aminopyridine (B139424) have been investigated as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, particularly in the context of resistance to existing therapies. mdpi.com Furthermore, pyridopyrimidine derivatives, which share a similar nitrogen-containing heterocyclic structure, have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4/6 (CDK4/6). nih.gov For instance, certain pyrazol-1-yl pyridopyrimidine derivatives demonstrated potent inhibition of both EGFR and CDK4/cyclin D1. nih.gov

The combination of a piperidine moiety with other heterocyclic systems has also yielded potent CDK inhibitors. For example, 2,4-diamino-5-ketopyrimidines bearing a substituted 4-piperidine moiety have been identified as selective and potent inhibitors of CDK1, CDK2, and CDK4. researchgate.net Abemaciclib, a CDK4/6 inhibitor containing a piperazine (B1678402) ring, has been studied in EGFR-mutated non-small cell lung cancer (NSCLC) cell lines, showing efficacy in overcoming resistance to EGFR inhibitors like osimertinib. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| Pyridopyrimidine derivatives | EGFR, CDK4/cyclin D1 | Dual inhibition observed, with some derivatives showing strong activity. nih.gov |

| 2,4-Diamino-5-ketopyrimidines with 4-piperidine moiety | CDK1, CDK2, CDK4 | Potent and selective inhibition of multiple CDKs. researchgate.net |

| Abemaciclib (piperazine-containing) | CDK4/6 | Effective in overcoming resistance in EGFR-mutated cancer cells. researchgate.net |

| 2-Aminopyridine derivatives | ALK, ROS1 | Investigated as dual inhibitors for resistant cancers. mdpi.com |

The piperidinol structure is a key feature in some inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs). Research into derivatives of the GABA uptake inhibitor tiagabine (B1662831) has identified a novel piperidinol compound, 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol (NNC 05-2090), which acts as a potent and selective inhibitor of the mouse GABA transporter subtype 2 (mGAT2). clinmedkaz.org This compound exhibited a Ki value of 1.4 ± 0.3 μM for mGAT2, with at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4. clinmedkaz.org

Additionally, 4-aminopyridine (B3432731) has been shown to induce a long-lasting depolarizing GABA-ergic potential in human neocortical and hippocampal neurons, an effect mediated through GABAA receptors. nih.gov This indicates that the aminopyridine moiety can modulate the GABAergic system. Given that this compound contains both the aminopyridine and piperidinol functionalities, it is plausible that this compound or its derivatives could exhibit activity at GABA transporters or receptors.

Table 2: GABA Transporter and Receptor Modulation by Related Compounds

| Compound | Target | Activity |

|---|---|---|

| 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol | mGAT2 | Potent and selective inhibitor (Ki = 1.4 ± 0.3 μM). clinmedkaz.org |

| 4-Aminopyridine | GABAA Receptors | Induces a long-lasting depolarizing GABA-ergic potential. nih.gov |

Currently, there is no available research in the public domain that directly investigates the effects of this compound or its close derivatives on cholesterol and triglyceride regulation.

Cellular assays provide insight into the functional consequences of the enzymatic and receptor activities of a compound, such as its effects on cell growth and survival.

The aminopyridine and piperidine scaffolds are present in numerous compounds with demonstrated antiproliferative and cytotoxic effects against a variety of cancer cell lines. rsc.orgnih.gov

Piperazine-substituted pyranopyridines have shown antiproliferative activity at micromolar and submicromolar concentrations in various cancer cell lines, inducing apoptosis. nih.gov Similarly, 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs have been found to be potent antiproliferative agents against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov

A study on 2-amino-4-(1-piperidine) pyridine (B92270) demonstrated its inhibitory effect on colon cancer cell proliferation. nih.gov This compound was shown to reduce the viability of HCT116 and HT29 colon cancer cells in a concentration-dependent manner and suppress their migration potential. nih.gov

Furthermore, various piperazine derivatives have been reported as promising agents for anticancer therapy, exhibiting antiproliferative effects on several human cancer cell lines. nih.gov For instance, certain 4-acyl-2-substituted piperazine urea (B33335) derivatives displayed high selective anticancer activity against MCF7 breast cancer cells. mdpi.com

Table 3: Antiproliferative and Cytotoxic Effects of Structurally Related Compounds on Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effects |

|---|---|---|

| Piperazine-substituted pyranopyridines | Various | Antiproliferative activity at micromolar and submicromolar concentrations, apoptosis induction. nih.gov |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Potent antiproliferative activity. nih.gov |

| 2-Amino-4-(1-piperidine) pyridine | HCT116 and HT29 (colon) | Reduced cell viability and suppressed migration. nih.gov |

| 4-Acyl-2-substituted piperazine ureas | MCF7 (breast) | High selective anticancer activity. mdpi.com |

| Pyrazol-1-yl pyridopyrimidine derivatives | HeLa (cervical), MCF-7 (breast), HepG-2 (hepatic) | Potent cytotoxic activity with IC50 values of 9.27, 7.69, and 5.91 μM, respectively. nih.gov |

Cellular Assays for Functional Responses

Anti-inflammatory and Immunomodulatory Activities

Derivatives of the core structures found in this compound, namely aminopyridine and piperidine, have demonstrated notable anti-inflammatory properties in various studies. The piperidine ring is a common feature in compounds designed to modulate inflammatory responses. ijnrd.org

Research into piperlotines, a class of α,β-unsaturated amides containing a piperidine ring, has shown significant in vivo anti-inflammatory activity. researchgate.netscielo.org.mx Studies on these compounds revealed that the substitution pattern on associated aromatic rings is a critical determinant of their anti-inflammatory potency. scielo.org.mx For instance, derivatives with trifluoromethyl groups exhibited potent activity, in some cases comparable to the standard anti-inflammatory drug indomethacin. scielo.org.mx Similarly, novel series of butanoic acid derivatives incorporating a piperazine ring, which is structurally related to piperidine, have also been investigated for their anti-inflammatory effects. researchgate.net

Furthermore, 2-aminopyridine derivatives are recognized as effective precursors and agents for anti-inflammatory activity. mdpi.com The mechanism for related scaffolds has been linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system responsible for initiating inflammatory responses and the release of pro-inflammatory cytokines like IL-1β. mdpi.com

Table 1: Anti-Inflammatory Activity of Selected Piperidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Derivative Example | Model | Observed Effect | Reference |

|---|---|---|---|---|

| Piperlotines | (E)-1-(piperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | TPA-induced mouse ear edema | 52.02% edema inhibition, comparable to indomethacin | scielo.org.mx |

| Piperlotines | Piperlotine C (trimethoxy derivative) | Carrageenan-induced paw edema | 42.24% edema inhibition | scielo.org.mx |

| Benzo[d]imidazole-2-ones | Derivative with acetamide (B32628) bridge | PMA-differentiated THP-1 cells | Inhibition of pyroptosis and IL-1β release | mdpi.com |

| 2-Aminopyridines | General Scaffold | Various | Precursors for compounds with anti-inflammatory activity | mdpi.com |

Antimicrobial and Antifungal Efficacy

The aminopyridine and piperidine moieties are integral to many compounds exhibiting antimicrobial and antifungal properties. Investigations into derivatives have highlighted their potential to combat a range of pathogens, including bacteria and fungi.

Antifungal Efficacy: The piperidine scaffold is a key component of several antifungal agents. ajchem-a.com Certain 4-aminopiperidine (B84694) derivatives function by inhibiting ergosterol (B1671047) biosynthesis, an essential pathway for maintaining fungal cell membrane integrity. mdpi.com These compounds specifically target enzymes such as sterol C14-reductase and sterol C8-isomerase. mdpi.com Similarly, synthetic mimics of piperideine alkaloids found in nature have demonstrated that the length of an alkyl side chain on the piperidine ring directly influences antifungal potency. nih.gov For example, 6-alkyl-2,3,4,5-tetrahydropyridines with C14 to C18 alkyl chains showed significant activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. nih.gov

Table 2: Antimicrobial and Antifungal Efficacy of Related Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Pathogen | MIC/MFC Value | Reference |

|---|---|---|---|

| 2-Aminopyridine Derivatives | S. aureus, B. subtilis | 0.039 µg·mL⁻¹ | mdpi.com |

| 4-Aminopiperidine Derivatives | Yarrowia lipolytica | MIC₁₀₀ in a similar range to amorolfine | mdpi.com |

| 6-Alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans | MFC = 3.8 µg/mL | nih.gov |

| 6-Alkyl-2,3,4,5-tetrahydropyridines | Candida albicans | MFC = 15.0 µg/mL | nih.gov |

Mechanism of Action Studies at the Molecular Level

Understanding the molecular mechanisms of action is crucial for the development of targeted therapeutics. For derivatives of this compound, several distinct mechanisms have been elucidated based on their primary biological activities.

Inhibition of Ergosterol Biosynthesis: A primary mechanism for the antifungal activity of related piperidine compounds is the disruption of the ergosterol biosynthesis pathway in fungi. mdpi.com Compounds containing the 4-aminopiperidine core have been shown to inhibit two key enzymes: sterol C14-reductase and sterol C8-isomerase. mdpi.com This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function. mdpi.com

NLRP3 Inflammasome Inhibition: For anti-inflammatory actions, a potential mechanism involves the inhibition of the NLRP3 inflammasome. mdpi.com Studies on structurally related compounds, specifically those incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, have demonstrated an ability to block NLRP3-dependent pyroptosis and the subsequent release of the pro-inflammatory cytokine IL-1β. mdpi.com This suggests a direct interaction with a component of the inflammasome complex.

Enzyme Inhibition (LSD1): In the context of oncology, derivatives containing piperidine and aminopyridine-like structures have been explored as inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govresearchgate.net LSD1 is an enzyme that plays a critical role in gene regulation and is often overexpressed in various cancers. Inhibition of LSD1 by these compounds can induce the differentiation of cancer cells and suppress tumor growth. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Research on derivatives of this compound has provided valuable insights into how structural modifications influence biological activity.

Impact of Substitutions on Piperidine and Pyridine Rings on Biological Activity

Modifications to both the piperidine and pyridine rings have been shown to have a profound impact on the biological profiles of these compounds.

Pyridine Ring Substitutions: Studies on antimycobacterial agents have shown that the nature and position of substituents on the pyridine ring are critical. For 2,6-disubstituted pyridine derivatives, replacing the pyridine ring with a less basic pyrazine (B50134) ring generally leads to a decrease in activity. nih.gov The type of substituent at the C-6 position also modulates potency, with a piperidine ring being more favorable than pyrrolidine (B122466) or morpholine. nih.gov

Piperidine Ring Substitutions: The substitution on the piperidine ring is equally important. In a series of antifungal 6-alkyl-2,3,4,5-tetrahydropyridines, the length of the alkyl chain at the C-6 position was directly correlated with antifungal activity. nih.gov Chains of 14 to 18 carbons were found to be optimal for efficacy against various fungal species. nih.gov Similarly, for LSD1 inhibitors, the introduction of a piperidine group itself was found to significantly enhance inhibitory activity compared to analogues lacking this feature. researchgate.net

Lipophilicity: A recurring theme in SPR studies is the importance of lipophilicity (logP). For antimycobacterial compounds, a higher logP value often correlates with increased activity, which is attributed to better penetration of the lipid-rich mycobacterial cell wall. nih.gov

Conformational Analysis and its Influence on Bioactivity

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its ability to bind to a biological target. Conformational analysis of piperidine-containing structures has revealed how their spatial arrangement influences bioactivity.

Piperidine-based lactams, for instance, can act as reverse-turn mimetics, adopting specific secondary structures like β-turns or γ-turns. researchgate.net This conformational constraint can enhance binding affinity and potency. Interestingly, a pyridine-containing mimetic was found to be more potent than its parent compound, and molecular modeling showed that it could not adopt the previously assumed bioactive conformation, highlighting the subtle interplay between structure and function. researchgate.net For other classes of compounds, such as 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, computational analysis has been used to develop detailed pharmacophore models. These models define the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for interaction with the target receptor. researchgate.net This suggests that the relative orientation of the aminopyridine and piperidinol moieties in this compound and its derivatives is likely a critical factor for their biological activity.

Potential Therapeutic Applications and Disease Targets

Based on the diverse pharmacological activities observed in its derivatives and related structures, the this compound scaffold holds potential for several therapeutic applications.

Inflammatory Disorders: Given the demonstrated anti-inflammatory properties of piperidine and aminopyridine derivatives, these compounds could be developed for treating inflammatory conditions. ijnrd.org The NLRP3 inflammasome emerges as a key molecular target in this context. mdpi.com

Infectious Diseases: The potent antibacterial and antifungal efficacy of related compounds suggests applications in treating microbial infections. mdpi.commdpi.com Potential targets include enzymes in the fungal ergosterol biosynthesis pathway (e.g., sterol C14-reductase) and components of the bacterial cell wall synthesis machinery. mdpi.com

Oncology: The piperidine moiety is a recognized pharmacophore in anticancer drug design. nih.gov Derivatives of this scaffold could be pursued as anticancer agents, with Lysine Specific Demethylase 1 (LSD1) being a promising target for the treatment of certain leukemias and other cancers. nih.gov

Central Nervous System (CNS) Disorders: The piperidine ring is a core structure in many CNS-active drugs, including antipsychotics. ijnrd.org Further investigation could explore the modulation of targets such as histamine (B1213489) H3 receptors , cholinesterases , or sigma (σ) receptors for potential applications in neurodegenerative diseases or psychiatric disorders. nih.govresearchgate.net

Neurological and Psychiatric Disorders

Derivatives of the aminopyridine and piperidine core structures have been investigated for their potential in treating neurological and psychiatric conditions. The 4-hydroxypiperidine (B117109) scaffold, a key component of this compound, is a fundamental structure in the dopamine (B1211576) receptor antagonism exhibited by antipsychotic drugs like haloperidol, suggesting a potential application in schizophrenia and other psychotic states.

Furthermore, research into related piperidine derivatives has shown their utility as antagonists or inverse agonists for histamine H3 receptors. mdpi.com These receptors are implicated in a variety of neurological processes, and their modulation is a therapeutic strategy for several central nervous system disorders. For instance, a derivative of 4-oxypiperidine demonstrated potent H3 receptor antagonist/inverse agonist activity in a cAMP accumulation assay using HEK293 cells expressing recombinant human H3 receptors. While direct studies on this compound for these specific applications are not extensively documented, the pharmacological profile of its core components suggests a promising avenue for future research in this area.

Oncology: Specific Cancer Types and Pathways

The aminopyridine-piperidine scaffold has been a fertile ground for the development of novel anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival. uniroma1.itnih.govcancertreatmentjournal.com Many aminopyrimidine derivatives have demonstrated anticancer activity by targeting various Protein Kinases (PKs), acting as bioisosteres of the purine (B94841) scaffold from which ATP is derived. uniroma1.it

One area of focus has been the development of inhibitors for IκB kinase (IKK-2), a serine-threonine kinase that plays a pivotal role in the activation of NF-κB. nih.gov As a major transcription factor, NF-κB regulates genes responsible for cell proliferation and inflammation, making IKK-2 a key target in anti-cancer research. nih.gov A study on piperidinyl aminopyrimidine derivatives identified compounds with potent and selective inhibitory activity against IKK-2. nih.gov

Another significant target is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in the development of non-small cell lung cancer and other malignancies. nih.gov Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors of ALK and c-ros oncogene 1 kinase (ROS1), particularly for cases resistant to the clinically used drug Crizotinib. mdpi.comnih.gov

Furthermore, nitrosourea (B86855) derivatives of piperidine have been synthesized and evaluated for their anticancer activity. One such compound, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate (B1232345), showed significant activity against intracranial L1210 leukemia and the mouse ependymoblastoma brain tumor system. nih.gov The conjugation of amino acids to aminopyridine derivatives has also been explored as a strategy to enhance anticancer potential. nih.gov

The table below summarizes the activity of selected aminopyridine-piperidine derivatives in oncology.

| Derivative Class | Target/Pathway | Cancer Type(s) | Key Findings |

| Piperidinyl aminopyrimidines | IKK-2/NF-κB | Various | Compound 17 showed the most potent and selective inhibitory activity against IKK-2 with an IC50 of 1.30 μM. nih.gov |

| 2-amino-4-(1-piperidine) pyridines | ALK, ROS1 | Non-small cell lung cancer | Designed as dual inhibitors to overcome Crizotinib resistance. mdpi.comnih.gov |

| Piperidinyl nitrosoureas | DNA alkylation | Leukemia, Brain tumors | N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate (19) exhibited good activity against intracranial L1210 leukemia. nih.gov |

| Quinoxalinyl-piperazines | Apoptosis induction, G2/M cell cycle arrest | Various human cancer cells | A fluoro quinoxalinyl-piperazine derivative showed IC50 values ranging from 11 to 21 nM and was more potent than paclitaxel (B517696) against resistant colorectal carcinoma cells. nih.gov |

| Vindoline-piperazine conjugates | Antiproliferative | 60 human tumor cell lines | Conjugates with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed low micromolar growth inhibition. mdpi.com |

| Pyrazolinyl-indoles | EGFR tyrosine kinase | Leukemia, Colon, Breast, Melanoma, etc. | Compound HD05 showed significant growth inhibition (78.76%) against leukemia cell lines. mdpi.com |

Infectious Diseases: Antibacterial, Antiviral, Antimalarial, Antiparasitic Agents

Derivatives of this compound have been investigated for their potential to combat a range of infectious diseases.

Antibacterial Activity: Newly synthesized aminopiperidine derivatives have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. nih.gov These compounds have shown in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov One study highlighted a 2-aminopyridine derivative, compound 2c, which exhibited high activity against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 ± 0.000 µg·mL−1. mdpi.com Other research on piperidine and pyrrolidine substituted halogenobenzene derivatives also reported antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Activity: A notable area of investigation for piperidin-4-yl-aminopyrimidine derivatives is their activity against the Human Immunodeficiency Virus (HIV). These compounds have been designed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net By fusing pharmacophore templates of existing drugs, researchers have developed derivatives with significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. nih.gov Certain N-benzyl derivatives have shown broad potency against drug-resistant mutant viruses, including the K103N/Y181C and Y188L mutants. researchgate.net

Antimalarial and Antiparasitic Activity: The aminopyridine scaffold is of interest for the development of drugs against neglected tropical diseases caused by protozoa. nih.gov While direct studies on this compound in this area are limited, the broader class of aminopyridines has been explored for activity against Leishmania spp. and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. nih.gov

The following table presents a summary of the antimicrobial activities of related derivatives.

| Derivative Class | Target Organism/Virus | Mechanism of Action | Key Findings |

| Aminopiperidines | MRSA, VRE, PRSP | Peptide deformylase inhibition | Showed remarkable antimicrobial properties and oral bioavailability. nih.gov |

| 2-Aminopyridines | S. aureus, B. subtilis | Not specified | Compound 2c had an MIC of 0.039 ± 0.000 µg·mL−1. mdpi.com |

| Piperidin-4-yl-aminopyrimidines | HIV-1 | Non-nucleoside reverse transcriptase inhibition | EC50 values in the single-digit nanomolar range against wild-type HIV-1. nih.gov |

| N-Benzyl piperidin-4-yl-aminopyrimidines | HIV-1 (wild-type and resistant mutants) | Non-nucleoside reverse transcriptase inhibition | Retained potency against K103N/Y181C and Y188L mutants. researchgate.net |

Inflammatory and Autoimmune Conditions

The aminopyridine-piperidine structure has been explored for its anti-inflammatory potential, with a key focus on the inhibition of the IKK-2/NF-κB signaling pathway. nih.gov This pathway is a central regulator of inflammation, and its inhibition is a promising strategy for treating inflammatory and autoimmune diseases. nih.govnih.gov In a study aimed at developing selective IKK-2 inhibitors, various substituents were introduced to a piperidinyl aminopyrimidine core. nih.gov The structure-activity relationship revealed that certain substitutions led to high inhibitory activity against IKK-2. nih.gov

Additionally, nicotinamides and benzamides, which share some structural similarities with the aminopyridine moiety, have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism of action is thought to involve the inhibition of NF-κB at the gene transcription level, which in turn inhibits the production of tumor necrosis factor-alpha (TNFα). nih.gov

The table below details the findings related to the anti-inflammatory activity of these derivatives.

| Derivative Class | Target/Pathway | Inflammatory Condition Model | Key Findings |

| Piperidinyl aminopyrimidines | IKK-2/NF-κB | In vitro kinase assays | Compound 17 showed potent and selective IKK-2 inhibition with an IC50 of 1.30 μM. nih.gov |

| Benzamides and Nicotinamides | NF-κB/TNFα | Lipopolysaccharide-induced TNFα in mice | Dose-dependent inhibition of TNFα production. nih.gov |

| Piperlotines | Not specified | TPA acute inflammation model in mice | Trifluoromethyl derivative 6 showed 52.02% edema inhibition, comparable to indomethacin. scielo.org.mx |

Other Emerging Therapeutic Areas

The versatility of the this compound scaffold and its derivatives extends to other potential therapeutic applications. The 4-hydroxypiperidine core is a vital intermediate in the synthesis of loperamide, an effective anti-diarrheal agent, highlighting its potential role in modulating gastrointestinal motility. Furthermore, the observed in vitro interaction of this scaffold with the CCR5 receptor suggests a potential, albeit exploratory, application in antiviral therapies, particularly in the context of HIV, as CCR5 is a key co-receptor for viral entry.

Future Directions and Research Gaps in the Study of 1 5 Aminopyridin 2 Yl Piperidin 4 Ol

Advanced In Silico Modeling for Deeper Mechanistic Understanding and Drug Design

Computational approaches are indispensable for accelerating drug discovery. For 1-(5-aminopyridin-2-yl)piperidin-4-ol, advanced in silico modeling can provide profound insights into its potential biological activity.

Molecular Docking and Dynamics: These techniques can be used to predict the binding affinity and interaction patterns of the compound with various biological targets. By simulating the compound's behavior within the active site of a protein, researchers can identify key interactions and predict its potential as an inhibitor or modulator.

Pharmacophore Modeling: This approach can help identify the essential structural features required for biological activity, guiding the design of new, more potent analogues.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. Early prediction of these properties is vital to identify potential liabilities and guide molecular modifications to improve the drug-like characteristics of the scaffold. Such studies can help de-risk the compound before it enters more expensive experimental testing phases.

These computational studies would provide a mechanistic rationale for observed activities and guide the rational design of next-generation compounds with improved efficacy and safety profiles.

Comprehensive Preclinical In Vivo Efficacy and Safety Profiling